7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaOMe, KOtBu
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Functionalized imidazo[1,2-c]pyrimidine derivatives
Scientific Research Applications
7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-(methylthio)imidazo[1,2-a]pyridine
- 7-Chloro-5-(methylthio)imidazo[1,2-b]pyrimidine
Uniqueness
7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE is unique due to its specific substitution pattern and the presence of both chloro and methylthio groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H7Cl2N3S |
---|---|
Molecular Weight |
236.12 g/mol |
IUPAC Name |
7-chloro-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H6ClN3S.ClH/c1-12-7-10-5(8)4-6-9-2-3-11(6)7;/h2-4H,1H3;1H |
InChI Key |
YCHPHBLVCINHRM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC2=NC=CN21)Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.